4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
The compound "4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" belongs to the class of benzo[diazepine] derivatives, which are heterocyclic compounds containing a benzene ring fused to a seven-membered diazepine ring with two nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .
Synthesis Analysis
The synthesis of benzo[diazepine] derivatives can be achieved through various methods. One approach involves the solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 . Another method includes a one-pot synthesis using aromatic diamines, Meldrum’s acid, and isocyanides catalyzed by magnetite nanoparticles, which is noted for its efficiency and high yields . Additionally, a pseudo-five-component condensation reaction has been developed for the synthesis of bifunctional diazepine-tetrazole containing compounds .
Molecular Structure Analysis
The molecular structure of benzo[diazepine] derivatives is characterized by the presence of an azepine ring, which typically adopts a chair conformation. In related compounds, the molecules are linked by hydrogen bonds into chains, which can further link into sheets by additional intermolecular interactions . The variations in unit-cell dimensions and intermolecular interactions can lead to differences in crystal structures, even among isomorphous compounds .
Chemical Reactions Analysis
Benzo[diazepine] derivatives can undergo various chemical reactions, including nucleophilic substitution, cyano-reduction, and cyclization reactions . The reactivity of these compounds can be influenced by the substituents on the diazepine ring, as well as the presence of functional groups such as nitro, amino, or fluoro groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[diazepine] derivatives are influenced by their molecular structure and substituents. These compounds often exhibit strong physiological and pharmacological activities, which make them valuable in medicinal chemistry. Their properties can be tailored through synthetic modifications, allowing for the development of compounds with specific biological activities .
properties
IUPAC Name |
tert-butyl 8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRWIFCVEHXSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649619 | |
Record name | tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-28-9 | |
Record name | 1,1-Dimethylethyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886364-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoro-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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